1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one is a chemical compound with the molecular formula C18H32O3Sn and a molecular weight of 415.16 g/mol . This compound is characterized by the presence of a tributylstannyl group attached to a dioxaspiro structure, making it a unique organotin compound.
Vorbereitungsmethoden
The synthesis of 1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one typically involves the reaction of a suitable precursor with tributyltin hydride. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one involves its interaction with molecular targets through the tributylstannyl group. This group can form bonds with various substrates, facilitating reactions such as cross-coupling and substitution. The pathways involved include the activation of the spiro structure and the subsequent formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one can be compared with other organotin compounds such as:
Tributyltin chloride: Similar in structure but lacks the dioxaspiro moiety.
Tributyltin hydride: Used as a reagent in the synthesis of the compound.
Tributyltin acetate: Another organotin compound with different reactivity and applications.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C18H32O3Sn |
---|---|
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
1-tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C6H5O3.3C4H9.Sn/c7-5-1-2-6(5)8-3-4-9-6;3*1-3-4-2;/h1H,3-4H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
AKGZDSUHAPOHRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=O)C12OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.